molecular formula C7H4N2O3 B13954973 5-Nitro-2,1-benzisoxazole CAS No. 4104-36-3

5-Nitro-2,1-benzisoxazole

Cat. No.: B13954973
CAS No.: 4104-36-3
M. Wt: 164.12 g/mol
InChI Key: AFBFYMLZIWNGPH-UHFFFAOYSA-N
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Description

5-Nitro-2,1-benzisoxazole is a heterocyclic organic compound characterized by a benzene ring fused to an isoxazole ring with a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,1-benzisoxazole typically involves the cyclization of ortho-substituted benzene derivatives. One common method is the reaction of ortho-nitrobenzaldehydes with hydroxylamine to form the isoxazole ring . Another approach involves the use of ortho-nitrobenzyl derivatives, which undergo cyclization in the presence of strong bases and silylating agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration of benzisoxazole derivatives. This process involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2,1-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitro-2,1-benzisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Nitro-2,1-benzisoxazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Nitro-2,1-benzisoxazole is unique due to the presence of both the nitro group and the isoxazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

4104-36-3

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

5-nitro-2,1-benzoxazole

InChI

InChI=1S/C7H4N2O3/c10-9(11)6-1-2-7-5(3-6)4-12-8-7/h1-4H

InChI Key

AFBFYMLZIWNGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C=C1[N+](=O)[O-]

Origin of Product

United States

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